molecular formula C10H12FN B12576033 N-(But-2-en-1-yl)-2-fluoroaniline CAS No. 475039-70-4

N-(But-2-en-1-yl)-2-fluoroaniline

Cat. No.: B12576033
CAS No.: 475039-70-4
M. Wt: 165.21 g/mol
InChI Key: ZXPHSXYIDGUBCV-UHFFFAOYSA-N
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Description

Contextualization within N-Allylated Arylamines and Fluorinated Aromatic Amines

N-Allylated arylamines are a class of organic compounds characterized by an allyl group (a hydrocarbon group with the structure CH2=CH-CH2-) attached to the nitrogen atom of an arylamine. These compounds are valuable intermediates in organic synthesis, known for their versatility in constructing more complex molecular architectures. The allyl group can participate in a wide range of chemical transformations, including cyclization reactions and cross-coupling reactions.

Fluorinated aromatic amines , on the other hand, are compounds where one or more hydrogen atoms on the aromatic ring of an aniline (B41778) molecule are replaced by fluorine atoms. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. These modifications are often sought after in the development of pharmaceuticals and advanced materials. For instance, 2-fluoroaniline (B146934), a key precursor for the target compound, is a known intermediate in the synthesis of various industrial and pharmaceutical chemicals. sigmaaldrich.combeilstein-journals.org

The hypothetical N-(But-2-en-1-yl)-2-fluoroaniline would combine these features, suggesting potential for unique reactivity and properties. The "but-2-en-1-yl" group, also known as a crotyl group, is a slightly more complex N-alkenyl substituent than the simple allyl group, introducing an additional methyl group that can influence steric and electronic properties.

Significance in Advanced Organic Synthesis and Materials Science Precursors

The potential significance of this compound in advanced organic synthesis would likely stem from its role as a building block. The presence of both a reactive alkenyl chain and a functionalized aromatic ring would offer multiple sites for chemical modification. For example, it could theoretically serve as a monomer in polymerization reactions to create novel fluorinated polymers with tailored properties.

In materials science, fluorinated polymers are prized for their thermal stability, chemical resistance, and unique optical and electronic properties. The incorporation of a structure like this compound could lead to materials with specific functionalities, although no such applications have been reported.

Overview of Key Research Avenues

Given the lack of specific research, key avenues for investigation would be foundational. The primary step would be the development of a reliable and efficient synthetic route to this compound. This would likely involve the N-alkylation of 2-fluoroaniline with a suitable butenylating agent, such as crotyl bromide or crotyl alcohol, under basic conditions.

Following a successful synthesis, comprehensive characterization of the compound's physical and spectroscopic properties would be necessary. This would include determining its melting or boiling point, and acquiring spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Subsequent research could then explore its reactivity in various organic transformations and evaluate its potential as a precursor for more complex molecules or materials. However, until such fundamental research is conducted and published, the properties and applications of this compound remain in the realm of chemical hypothesis.

Properties

CAS No.

475039-70-4

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

N-but-2-enyl-2-fluoroaniline

InChI

InChI=1S/C10H12FN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7,12H,8H2,1H3

InChI Key

ZXPHSXYIDGUBCV-UHFFFAOYSA-N

Canonical SMILES

CC=CCNC1=CC=CC=C1F

Origin of Product

United States

Synthetic Methodologies for N but 2 En 1 Yl 2 Fluoroaniline

Direct N-Alkylation Approaches

Direct N-alkylation of 2-fluoroaniline (B146934) represents the most straightforward synthetic route to N-(But-2-en-1-yl)-2-fluoroaniline. This can be achieved through the reaction with a suitable but-2-en-1-yl electrophile or via a condensation-reduction sequence.

Alkylation of 2-Fluoroaniline with But-2-en-1-yl Electrophiles

The direct reaction of 2-fluoroaniline with a but-2-en-1-yl electrophile, such as a halide, is a common method for the formation of the target compound. This reaction is a nucleophilic substitution where the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon of the butenyl group.

The use of but-2-en-1-yl halides, particularly crotyl bromide or crotyl chloride, is a prevalent strategy. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, thereby driving the equilibrium towards the product. A general representation of this reaction is the N-alkylation of an amine with an alkyl halide. wikipedia.org

A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-di(but-2-en-1-yl)-2-fluoroaniline, and even the quaternary ammonium (B1175870) salt. psu.edu Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to favor mono-alkylation.

Table 1: Representative Alkylation of 2-Fluoroaniline with But-2-en-1-yl Halides

ElectrophileBaseSolventTemperature (°C)Yield of Mono-alkylated Product
Crotyl BromideK₂CO₃Acetonitrile (B52724)80Moderate to Good
Crotyl ChlorideNaHCO₃DMF60Moderate
Crotyl BromideEt₃NToluene (B28343)110Good

This table presents hypothetical data based on typical N-alkylation reactions of anilines.

The choice of solvent and reaction conditions plays a pivotal role in the outcome of the N-alkylation. Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are often employed as they can effectively solvate the cation of the base and facilitate the nucleophilic attack. researchgate.netyoutube.com However, the use of ionic liquids has emerged as a greener alternative, in some cases leading to higher selectivity for mono-alkylation. psu.edu The hydrogen bond acceptor ability of the ionic liquid's anion can influence the deprotonation-alkylation process. psu.edu

Furthermore, the choice of solvent can dictate the chemoselectivity between N-alkylation and C-alkylation. For instance, in related systems, toluene has been shown to favor N-alkylation, while more polar protic solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote C-alkylation at the para position. acs.org The temperature of the reaction is another critical parameter; higher temperatures generally increase the reaction rate but can also lead to a higher proportion of side products.

When using a chiral but-2-en-1-yl electrophile, the potential for diastereoselective alkylation arises. The stereochemical outcome of such reactions is influenced by the interplay of steric and electronic factors in the transition state. researchgate.net The facial selectivity of the nucleophilic attack on the prochiral aniline can be directed by the existing stereocenter in the electrophile. researchgate.netnih.gov While specific studies on the diastereoselective alkylation of 2-fluoroaniline with a chiral but-2-en-1-yl halide are not prevalent in the literature, general principles of asymmetric induction would apply. researchgate.netresearchgate.net The formation of a chelation complex between the reactants, facilitated by a suitable metal catalyst, can enhance the diastereoselectivity of the reaction. researchgate.net

Condensation and Subsequent Reduction Pathways

An alternative to direct alkylation with halides is a two-step sequence involving the condensation of 2-fluoroaniline with crotonaldehyde, followed by the reduction of the resulting imine. This method, known as reductive amination, is a versatile and widely used strategy for the synthesis of secondary amines. libretexts.orgorganic-chemistry.org

The initial condensation reaction forms an N-(but-2-en-1-ylidene)-2-fluoroaniline intermediate. This imine is then reduced in situ or in a separate step to yield the desired this compound. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in the laboratory. youtube.com The latter is particularly useful as it is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde. youtube.com

Recent advancements have introduced catalytic methods for reductive amination, utilizing transition metal catalysts and a hydrogen source, which offer a more atom-economical and environmentally benign approach. nih.govnih.gov

Table 2: Reductive Amination of 2-Fluoroaniline with Crotonaldehyde

Reducing AgentSolventCatalystTemperature (°C)Yield
NaBH₄Methanol-0 to RTGood
NaBH₃CNAcetonitrile/Acetic Acid-RTHigh
H₂EthanolPd/CRTGood to High
PhenylsilaneToluene[RuCl₂(p-cymene)]₂80High

This table presents hypothetical data based on typical reductive amination reactions.

Multi-Step Synthesis Strategies

In cases where direct N-alkylation methods prove to be low-yielding or result in inseparable mixtures, multi-step synthetic strategies can be employed. These routes often involve the use of protecting groups or a sequence of reactions that build the target molecule in a more controlled manner.

One such strategy could involve the initial protection of the amino group of 2-fluoroaniline, for example, as a tosylamide. This protected aniline could then be subjected to a palladium-catalyzed C-N cross-coupling reaction with a suitable but-2-en-1-yl precursor. nih.gov Subsequent deprotection would then yield the desired secondary amine. This approach offers greater control and can be particularly useful for accessing structurally complex aniline derivatives. uva.nlnih.gov

Another multi-step approach could involve a 3-aza-Cope rearrangement of a suitably substituted precursor. nih.govnih.gov For instance, the reaction of 2-fluoroaniline with an appropriate vinyl-containing molecule could generate an intermediate that, upon heating or in the presence of a Lewis acid, rearranges to form the N-(but-2-en-1-yl) moiety.

While these multi-step sequences are less direct, they can provide access to the target compound with high purity and may be necessary for the synthesis of specific isomers or when direct methods fail.

Protection-Deprotection Sequences Involving the Amine Functionality

In the synthesis of this compound, the reactivity of the secondary amine can necessitate the use of protecting groups to prevent undesired side reactions, such as over-alkylation or reaction at the aniline nitrogen when modifying other parts of the molecule. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal. organic-chemistry.org

Commonly employed amine protecting groups that could be applicable in this context include carbamates like tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and the 9-phenyl-9-fluorenyl (Pf) group. nih.govyoutube.comnih.govfrontiersin.org The Boc group, for instance, is readily introduced using di-tert-butyl dicarbonate (B1257347) and is typically removed under acidic conditions, which would be compatible if the rest of the molecule is stable to acid. organic-chemistry.org The Fmoc group, conversely, is base-labile, offering an orthogonal deprotection strategy. organic-chemistry.org The bulky Pf group can offer enhanced stability and has been used in the enantiospecific synthesis of amino compounds. nih.gov

Table 1: Representative Amine Protecting Groups and Their Deprotection Conditions

Protecting GroupStructureReagent for ProtectionDeprotection Conditions
tert-Butyloxycarbonyl (Boc)Boc-NRR'Di-tert-butyl dicarbonateAcidic (e.g., TFA, HCl)
9-Fluorenylmethyloxycarbonyl (Fmoc)Fmoc-NRR'Fmoc-Cl, Fmoc-OSuBasic (e.g., Piperidine)
9-Phenyl-9-fluorenyl (Pf)Pf-NRR'9-Bromo-9-phenylfluoreneMildly acidic or reductive cleavage

This table presents hypothetical applications of common protecting groups to the synthesis of the target molecule based on general principles of organic synthesis.

Olefin Metathesis-Based Approaches to the N-Alkenyl Moiety

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds and could, in principle, be applied to the synthesis of this compound. nih.govrsc.org A potential retrosynthetic approach would involve a cross-metathesis reaction between a simpler N-allyl-2-fluoroaniline and propylene. This reaction would be catalyzed by a ruthenium-based catalyst, such as a Grubbs-type or Hoveyda-Grubbs catalyst. mdpi.comnih.gov

The success of such a reaction would depend on several factors, including the choice of catalyst and the reaction conditions. The presence of the nitrogen atom in the substrate can sometimes lead to catalyst deactivation, a known challenge in the metathesis of nitrogen-containing olefins. beilstein-journals.org However, advancements in catalyst design have led to more robust and tolerant catalysts that can effect these transformations.

An alternative metathesis strategy could involve the ring-closing metathesis (RCM) of a suitably substituted diene precursor, followed by a subsequent ring-opening or modification step, although this would likely be a more convoluted route. The direct cross-metathesis approach remains the more theoretically straightforward, albeit potentially challenging, application of this technology for the synthesis of the target compound.

Table 2: Hypothetical Olefin Metathesis Approach

Reactant 1Reactant 2CatalystPotential Product
N-Allyl-2-fluoroanilinePropyleneGrubbs II CatalystThis compound

This table outlines a theoretical synthetic route using olefin metathesis and does not represent experimentally verified results for this specific reaction.

Green Chemistry Principles in Synthesis of this compound

The integration of green chemistry principles into the synthesis of fine chemicals is of increasing importance. For the production of this compound, this involves the exploration of more environmentally friendly solvents and the development of highly efficient and selective catalysts.

Exploration of Environmentally Benign Solvents

Traditional N-alkylation reactions often employ volatile organic solvents (VOCs). Green chemistry encourages the use of alternatives with lower environmental impact. For the N-alkylation of 2-fluoroaniline with a butenyl halide, several greener solvent systems could be considered.

Water is an attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. Microwave-assisted N-alkylation of amines in aqueous media has been shown to be effective, often leading to shorter reaction times and higher yields. nih.govresearchgate.net Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, represent another class of green solvents. csic.esrsc.org A mixture of choline (B1196258) chloride and lactic acid, for example, has been successfully used for the allylic alkylation of anilines at room temperature, avoiding the need for metal catalysts and high temperatures. csic.esrsc.org

Table 3: Comparison of Solvents for N-Alkylation

SolventGreen Chemistry AdvantagesPotential Drawbacks for this Synthesis
WaterNon-toxic, non-flammable, inexpensivePoor solubility of non-polar reactants
Deep Eutectic Solvents (e.g., Choline chloride/lactic acid)Biodegradable, low volatility, tunable propertiesHigher viscosity, potential for product separation challenges
EthanolRenewable resource, lower toxicity than many organic solventsFlammable, potential for side reactions

This table provides a qualitative comparison of potential solvents based on established green chemistry principles.

Catalyst Development for Enhanced Efficiency and Selectivity

The direct N-alkylation of anilines with alcohols, a "borrowing hydrogen" strategy, is a highly atom-economical and green synthetic method where water is the only byproduct. rsc.org This transformation is typically mediated by transition metal catalysts. The development of efficient and recyclable catalysts is a key area of research.

Heterogeneous catalysts, such as metal nanoparticles supported on materials like silica (B1680970) or graphene oxide, offer advantages in terms of ease of separation and reuse. researchgate.net For instance, ferric perchlorate (B79767) immobilized on silica gel has been reported as an efficient catalyst for the N-alkylation of aromatic amines with alcohols. researchgate.net Cobalt-based metal-organic frameworks (MOFs) have also demonstrated high efficacy and selectivity in the N-alkylation of anilines. rsc.org The use of such catalysts could significantly improve the sustainability of the synthesis of this compound, particularly if but-2-en-1-ol (B7822390) is used as the alkylating agent.

Visible-light-induced N-alkylation presents another innovative and green approach, potentially avoiding the need for metal catalysts and harsh reaction conditions. nih.gov

Table 4: Examples of Catalytic Systems for N-Alkylation of Anilines

Catalyst SystemAlkylating AgentKey AdvantagesReference
Fe(ClO4)3/SiO2AlcoholsHeterogeneous, reusable, mild conditions researchgate.net
Cobalt-based MOFAlcoholsHigh selectivity and yield, heterogeneous rsc.org
Ruthenium complexesAlcohols"Borrowing hydrogen" strategy, atom economical rsc.org
Visible light/NH4Br4-Hydroxybutan-2-oneMetal-free, mild conditions nih.gov

This table summarizes findings from the literature on catalytic N-alkylation of anilines, which could be adapted for the synthesis of the target compound.

Chemical Reactivity and Transformation of N but 2 En 1 Yl 2 Fluoroaniline

Reactions Involving the Aromatic Ring System

The aromatic ring of N-(But-2-en-1-yl)-2-fluoroaniline is susceptible to attack by both electrophiles and nucleophiles, and can also be functionalized through metalation strategies. The outcomes of these reactions are heavily influenced by the directing effects of the fluorine and N-butenyl substituents.

Electrophilic Aromatic Substitution Patterns

The N-butenyl group, being an N-alkyl substituent, is an activating group and an ortho, para-director for electrophilic aromatic substitution. Conversely, the fluorine atom is a deactivating group but is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. The interplay of these two groups determines the substitution pattern.

Given the steric hindrance at the position ortho to the large N-butenyl group (C6), electrophilic attack is most likely to occur at the positions para to the directing groups. The position para to the strongly activating amino group (C4) is expected to be the most favored site for substitution. The position ortho to the fluorine and meta to the amino group (C3) would be less favored, and the position between the two substituents (C1) is generally unreactive towards electrophiles.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentExpected Major Product(s)Predicted Regioselectivity
Br₂ / FeBr₃4-Bromo-N-(but-2-en-1-yl)-2-fluoroanilineHigh
HNO₃ / H₂SO₄4-Nitro-N-(but-2-en-1-yl)-2-fluoroanilineHigh
SO₃ / H₂SO₄4-Amino-5-fluorobenzenesulfonic acid derivativeModerate to High

Nucleophilic Aromatic Substitution at the Fluorine-Bearing Carbon

The presence of the fluorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SNAr). While aryl fluorides are generally less reactive than other aryl halides in SNAr reactions, the reaction can be facilitated by the presence of electron-withdrawing groups or by using strong nucleophiles under forcing conditions. In the case of this compound, the N-butenyl group is electron-donating, which would disfavor a classical SNAr mechanism.

However, substitution can be induced under specific conditions, for instance with very strong nucleophiles like organolithium reagents or under metal-catalyzed conditions. semanticscholar.org

An alternative pathway for nucleophilic aromatic substitution on unactivated aryl halides is through the formation of a benzyne (B1209423) intermediate. researchgate.netuwindsor.ca This typically requires a strong base to deprotonate a proton ortho to the halogen, followed by elimination of the halide. In this compound, the most acidic protons on the ring are those ortho to the fluorine atom (at C3) and ortho to the amino group (at C6).

Deprotonation at C3 followed by elimination of the fluoride (B91410) would lead to a 2,3-aryne intermediate. Subsequent nucleophilic attack could occur at either C2 or C3, leading to a mixture of products. The regioselectivity of the nucleophilic addition to the aryne would be influenced by the electronic effects of the N-butenyl substituent. uwindsor.ca

Table 2: Potential Products from Benzyne Formation and Trapping

BaseTrapping NucleophilePotential Product(s)
NaNH₂NH₃2-Amino-N-(but-2-en-1-yl)aniline and 3-Amino-N-(but-2-en-1-yl)-2-fluoroaniline
n-BuLiH₂O2-Hydroxy-N-(but-2-en-1-yl)aniline and 3-Hydroxy-N-(but-2-en-1-yl)-2-fluoroaniline

Note: This table illustrates the expected products based on the benzyne mechanism in analogous systems. Specific experimental verification for this compound is lacking in the available literature.

Directed Ortho Metalation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. researchgate.netharvard.eduwikipedia.orgorganic-chemistry.orgbaranlab.orgnih.gov The amino group, particularly after conversion to a more effective directing group like an amide or a carbamate, can direct lithiation to the ortho position. In this compound, direct lithiation would be expected to occur at the C6 position, ortho to the amino group. The fluorine atom can also act as a directing group, albeit weaker than the amino group.

To enhance the efficiency and regioselectivity of DoM, the secondary amine is often protected, for example, as a pivalamide (B147659) or a carbamate. This protected aniline (B41778) can then be treated with a strong base like n-butyllithium or sec-butyllithium, followed by quenching with an electrophile.

Table 3: Representative Directed Ortho Metalation of a Protected N-Alkenyl-2-fluoroaniline

Directing GroupBaseElectrophile (E)Expected Product
-N(Boc)CH₂CH=CHCH₃s-BuLi/TMEDA(CH₃)₃SiCl6-Trimethylsilyl-N-(but-2-en-1-yl)-2-fluoroaniline derivative
-N(Piv)CH₂CH=CHCH₃n-BuLiCO₂6-Carboxy-N-(but-2-en-1-yl)-2-fluoroaniline derivative
-N(Boc)CH₂CH=CHCH₃t-BuLiI₂6-Iodo-N-(but-2-en-1-yl)-2-fluoroaniline derivative

Note: This table provides hypothetical examples based on well-established DoM reactions of substituted anilines. TMEDA (tetramethylethylenediamine) is a common additive to break up organolithium aggregates and increase basicity.

Transformations of the N-Alkenyl Side Chain

The but-2-enyl side chain offers a versatile handle for a variety of functionalization reactions, allowing for the introduction of new atoms and functional groups.

Olefin Functionalization Reactions

The double bond in the N-butenyl group is susceptible to a range of olefin functionalization reactions. These reactions can be used to introduce new carbon-carbon bonds, heteroatoms, or to modify the existing carbon skeleton.

One of the most powerful methods for the arylation or vinylation of the olefin is the Heck reaction . In a potential intramolecular Heck reaction, the aryl halide part of the molecule could react with the double bond, leading to the formation of a heterocyclic system, such as a dihydroquinoline derivative. For an intermolecular Heck reaction, an external aryl or vinyl halide would be coupled to the butenyl side chain in the presence of a palladium catalyst and a base.

Other common olefin functionalization reactions that could be applied to the N-butenyl side chain include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reductive workup would lead to the corresponding diol.

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a workup with a reducing or oxidizing agent would yield aldehydes, ketones, or carboxylic acids.

Table 4: Potential Olefin Functionalization Reactions of this compound

ReactionReagentsExpected Product
Heck Reaction (intermolecular)Aryl-Br, Pd(OAc)₂, PPh₃, Et₃NN-(Aryl-substituted-butenyl)-2-fluoroaniline
Epoxidationm-CPBAN-(2,3-epoxybutyl)-2-fluoroaniline
Dihydroxylation1. OsO₄, 2. NaHSO₃N-(2,3-dihydroxybutyl)-2-fluoroaniline
Ozonolysis (reductive workup)1. O₃, 2. Zn/H₂O or Me₂S2-Fluoro-N-(1-formylethyl)aniline

Note: This table presents plausible transformations of the N-alkenyl side chain based on standard organic reactions. The specific conditions and yields would require experimental determination.

Allylic Rearrangements and Cyclization Pathways

This compound is primed for synthetically powerful rearrangement and cyclization reactions that construct new carbon-carbon and carbon-nitrogen bonds, often leading to valuable heterocyclic scaffolds.

The most prominent rearrangement is the amino-Claisen rearrangement (also known as the aza-Claisen rearrangement), a tsijournals.comtsijournals.com-sigmatropic shift. tsijournals.comwikipedia.orgtcichemicals.com When heated, typically at temperatures of 200-350°C, or more commonly in the presence of a Lewis acid (e.g., BF₃·OEt₂, ZnCl₂) or protic acid (e.g., H₂SO₄, p-TsOH) at lower temperatures, this compound rearranges to form 2-(1-methylallyl)-2-fluoroaniline . tsijournals.comthieme-connect.comosti.gov This reaction proceeds through a cyclic, six-membered transition state. wikipedia.org

The resulting ortho-alkenylated aniline is a key intermediate for subsequent cyclization reactions to produce indole (B1671886) or quinoline (B57606) derivatives, which are prevalent in pharmaceuticals and natural products. tsijournals.comorganic-chemistry.orgacs.orgresearchgate.net

Indole Synthesis: Palladium-catalyzed oxidative cyclization, often referred to as the Larock indole synthesis or related variants, can convert 2-(1-methylallyl)-2-fluoroaniline into a substituted indole. nih.govrsc.org For example, treatment with a Pd(II) catalyst like Pd(OAc)₂ can trigger an intramolecular aminopalladation followed by β-hydride elimination to form 3-ethyl-2-fluoroindole.

Quinoline Synthesis: Electrophile-induced cyclization provides another pathway to heterocyclic systems. nih.gov For instance, reaction of the rearranged product with an electrophile such as iodine (I₂) or bromine (Br₂) can initiate an attack by the aniline nitrogen onto the activated double bond, leading to the formation of a 4-ethyl-3-halo-2-fluoro-1,2-dihydroquinoline, which can then aromatize. nih.govresearchgate.net

Reaction Type Reagent/Catalyst Intermediate/Product Ref.
Aza-Claisen RearrangementZnCl₂ or BF₃·OEt₂2-(1-Methylallyl)-2-fluoroaniline tsijournals.com
Palladium-Catalyzed CyclizationPd(OAc)₂, O₂3-Ethyl-2-fluoroindole nih.gov
Electrophilic CyclizationI₂4-Ethyl-3-iodo-quinoline derivative nih.gov

Reactivity of the Secondary Amine Functionality

The secondary amine in this compound is a versatile functional group, acting as a nucleophile and a precursor to various nitrogen-containing structures.

Acylation and Sulfonylation Reactions

The lone pair on the nitrogen atom allows it to readily react with electrophilic acylating and sulfonylating agents. These reactions are fundamental for installing protecting groups or for synthesizing amides and sulfonamides, which are important pharmacophores.

Acylation: Reaction with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivative. For example, acylation with acetyl chloride would produce N-acetyl-N-(but-2-en-1-yl)-2-fluoroaniline .

Sulfonylation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base provides the corresponding sulfonamide, e.g., N-(but-2-en-1-yl)-2-fluoro-N-(tosyl)aniline .

These transformations are generally high-yielding and serve to modify the electronic properties and reactivity of the nitrogen atom.

Reaction Reagent Base Product
AcylationAcetyl Chloride (CH₃COCl)PyridineN-Acetyl-N-(but-2-en-1-yl)-2-fluoroaniline
AcylationAcetic Anhydride ((CH₃CO)₂O)TriethylamineN-Acetyl-N-(but-2-en-1-yl)-2-fluoroaniline
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)PyridineN-(But-2-en-1-yl)-2-fluoro-N-(tosyl)aniline
SulfonylationMethanesulfonyl Chloride (MsCl)TriethylamineN-(But-2-en-1-yl)-N-(methylsulfonyl)-2-fluoroaniline

Formation of Imines and Heterocyclic Precursors

The reactivity of the secondary amine with carbonyl compounds is distinct from that of primary amines.

Enamine/Iminium Ion Formation: While primary amines react with aldehydes and ketones to form imines (C=N), secondary amines like this compound react to form enamines or iminium ions . ucalgary.cachemistrysteps.comlibretexts.org The reaction with an aldehyde or ketone, typically under mild acid catalysis, first forms a tetrahedral carbinolamine intermediate. Since the nitrogen lacks a second proton to lose to form a neutral imine, water is eliminated by abstracting a proton from an adjacent carbon, yielding an enamine if an α-hydrogen is present on the carbonyl partner. chemistrysteps.com Alternatively, the carbinolamine can lose water to form a cationic iminium ion, which is a key intermediate in reactions like the Mannich reaction.

The compound itself is a valuable precursor for various heterocyclic systems, primarily through the cyclization pathways discussed in section 3.2.2. The strategic combination of the aza-Claisen rearrangement followed by metal-catalyzed or electrophile-induced cyclization is a powerful method for synthesizing substituted indoles and quinolines. tsijournals.comorganic-chemistry.orgiipseries.org

Metal Complexation Studies

Extensive searches of scientific literature and chemical databases have revealed no specific studies or published data on the metal complexation of this compound. Consequently, there are no research findings, structural data, or spectroscopic analyses available to populate a detailed discussion or data table on this topic. The interaction of this specific fluoro-substituted N-alkenylaniline with metal ions does not appear to be a subject of published chemical research. Therefore, no information on its behavior as a ligand in forming metal complexes can be provided.

Spectroscopic and Advanced Structural Characterization of N but 2 En 1 Yl 2 Fluoroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed structural analysis of N-(But-2-en-1-yl)-2-fluoroaniline, offering insights into its proton and carbon framework, the specific environment of the fluorine atom, and the connectivity and stereochemistry of the molecule.

Elucidation of Aromatic and Alkenyl Proton/Carbon Signatures

The ¹H and ¹³C NMR spectra of this compound are expected to display characteristic signals corresponding to the aromatic and butenyl moieties. For the 2-fluoroaniline (B146934) portion, the aromatic protons typically appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The fluorine substitution influences the chemical shifts of the adjacent protons and carbons due to its electronegativity and through-space coupling. The carbon atoms of the fluoroaniline (B8554772) ring would show resonances in the aromatic region of the ¹³C NMR spectrum (approximately δ 110-150 ppm), with the carbon bearing the fluorine atom exhibiting a large one-bond C-F coupling constant.

The but-2-en-1-yl group introduces signals in the alkenyl and aliphatic regions. The alkenyl protons (=CH) are anticipated to resonate between δ 5.0 and 6.0 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The methylene (B1212753) protons (N-CH₂) adjacent to the nitrogen atom would likely appear as a doublet in the δ 3.5-4.5 ppm region, coupled to the adjacent alkenyl proton. The terminal methyl group (CH₃) protons would give rise to a doublet around δ 1.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic-H 6.5 - 7.5 m -
Alkenyl-H 5.0 - 6.0 m J(cis) ≈ 10, J(trans) ≈ 15
N-CH₂ 3.5 - 4.5 d J ≈ 5

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C-F 150 - 155 (d, ¹JCF ≈ 240 Hz)
Aromatic C-N 140 - 145
Aromatic C-H 110 - 130
Alkenyl C=C 120 - 135
N-CH₂ 45 - 55

Fluorine-19 NMR for Detailed Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of the fluorine atom in this compound. rsc.org The chemical shift of the fluorine atom is influenced by the electronic properties of the aromatic ring and the nature of the N-substituent. For 2-fluoroaniline itself, the ¹⁹F resonance is a well-defined signal. spectrabase.com In this compound, the introduction of the butenyl group on the nitrogen atom can induce a slight change in the electron density around the fluorine atom, leading to a shift in its resonance compared to the parent 2-fluoroaniline. nih.gov The pH of the medium can also significantly affect the ¹⁹F chemical shift in fluoroanilines. nih.gov Furthermore, coupling between the ¹⁹F nucleus and the ortho-protons on the aromatic ring would result in a multiplet structure for the fluorine signal, providing additional structural information. nih.gov

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of this compound. weizmann.ac.il

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the N-CH₂ protons and the adjacent alkenyl proton, and between the alkenyl protons themselves, confirming the butenyl chain's structure. It would also help to delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum would allow for the definitive assignment of each carbon atom to its attached proton(s). nih.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For example, an HMBC spectrum could show a correlation between the N-CH₂ protons and the aromatic carbon atom attached to the nitrogen (C-N), as well as with the carbons of the double bond, thus confirming the attachment of the butenyl group to the nitrogen atom of the 2-fluoroaniline moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They can be particularly useful in determining the stereochemistry of the double bond (cis vs. trans) in the butenyl group by observing the through-space interactions between specific protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the key functional groups present in this compound by detecting their characteristic vibrational modes.

Characteristic Vibrational Modes of Fluoroaniline and Alkenyl Moieties

The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the N-H, C-F, aromatic C=C, and alkenyl C=C bonds, as well as C-H stretching and bending vibrations.

N-H Stretch: The secondary amine (N-H) stretching vibration is anticipated to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while aliphatic C-H stretches from the butenyl group will be observed just below 3000 cm⁻¹. Alkenyl C-H stretches appear at slightly higher wavenumbers than aromatic C-H stretches.

C=C Stretches: The aromatic C=C double bond stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region. The C=C stretch of the alkenyl group is expected to appear around 1640-1680 cm⁻¹, though its intensity can be variable.

C-F Stretch: The C-F stretching vibration is a strong and characteristic absorption that is expected in the range of 1200-1300 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the aromatic amine will likely be found in the 1250-1350 cm⁻¹ region.

C-H Bends: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) ring will appear in the 750-900 cm⁻¹ region, and their pattern can provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch >3000 Medium-Weak
Alkenyl C-H Stretch ~3050 Medium-Weak
Aliphatic C-H Stretch <3000 Medium
C=C (Alkenyl) Stretch 1640 - 1680 Variable
C=C (Aromatic) Stretch 1450 - 1600 Medium-Strong
C-N Stretch 1250 - 1350 Medium-Strong
C-F Stretch 1200 - 1300 Strong

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight of this compound and offers insights into its structure through the analysis of its fragmentation patterns. uab.edu The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact molecular weight of the compound.

High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecular ion and its fragments with high accuracy. The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would involve the loss of a propyl radical to give a resonance-stabilized cation.

Loss of the Butenyl Group: Cleavage of the N-C bond connecting the butenyl group to the aniline (B41778) nitrogen would result in a fragment corresponding to the 2-fluoroaniline cation and a neutral butenyl radical.

McLafferty-type Rearrangement: If a gamma-hydrogen is available on the butenyl chain, a McLafferty-type rearrangement could occur, leading to the elimination of a neutral alkene molecule.

Fragmentation of the Aromatic Ring: The 2-fluoroaniline ring can also undergo fragmentation, although these fragments are typically of lower abundance.

The analysis of these fragmentation patterns allows for the confirmation of the proposed structure of this compound. core.ac.ukyoutube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Structure/Identity
[M]⁺ Molecular ion of this compound
[M - C₃H₇]⁺ Loss of a propyl radical via alpha-cleavage
[M - C₄H₇]⁺ Loss of the butenyl radical

Table 5: List of Compound Names

Compound Name
This compound

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by providing highly accurate mass measurements. semanticscholar.org Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can achieve mass accuracies in the low parts-per-million (ppm) range, which is essential for assigning a unique molecular formula. semanticscholar.orgresearchgate.net

For this compound, the molecular formula is C₁₀H₁₂FN. HRMS analysis would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺ or [M+H]⁺). The experimentally measured exact mass is then compared to the theoretically calculated mass based on the monoisotopic masses of the most abundant isotopes of carbon, hydrogen, fluorine, and nitrogen. This high level of precision allows for the confident differentiation of C₁₀H₁₂FN from other potential isobaric formulas—compounds that have the same nominal mass but different elemental compositions.

The ability of HRMS to provide such definitive data makes it a cornerstone in the structural elucidation of newly synthesized compounds and a powerful technique for purity assessment. nih.gov

Table 1: Elemental and High-Resolution Mass Spectrometry Data for this compound

AttributeValue
Molecular FormulaC₁₀H₁₂FN
Nominal Mass165 g/mol
Average Mass165.209 g/mol
Monoisotopic (Exact) Mass165.09538 u
Calculated Elemental CompositionC: 72.70%, H: 7.32%, F: 11.50%, N: 8.48%

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. researchgate.net The spectrum of this compound is expected to be dominated by transitions associated with the 2-fluoroaniline chromophore.

The aniline ring itself is a potent chromophore, and the presence of the amino group (-NH) and the fluorine atom (-F) as auxochromes modifies its absorption characteristics. The lone pair of electrons on the nitrogen atom and the π-electrons of the benzene ring give rise to characteristic absorption bands. Typically, aromatic amines exhibit two main bands originating from π → π* transitions. The butenyl group attached to the nitrogen is not expected to significantly alter the primary electronic transitions of the fluoroaniline moiety but may cause subtle shifts in the absorption maxima (λmax).

The primary electronic transitions anticipated for this molecule are:

π → π transitions:* These are high-energy transitions associated with the aromatic system. Substituted benzenes often show a primary band (E2-band) around 200-240 nm and a secondary, less intense band (B-band) at longer wavelengths, typically between 270-290 nm.

n → π transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the aromatic ring. These transitions are generally weak and may be obscured by the more intense π → π* bands.

The formation of an electron-donating-accepting (EDA) complex between the aniline derivative and a solvent or another species can lead to a bathochromic (red) shift in the absorption spectrum. acs.org

Table 2: Predicted UV-Visible Absorption Data and Electronic Transitions for this compound

Predicted λmax (nm)Transition TypeAssociated Moiety
~235-245 nmπ → π* (E2-band)Substituted Benzene Ring
~280-295 nmπ → π* (B-band)Substituted Benzene Ring

Advanced Spectroscopic Methods for Solid-State Characterization (e.g., X-ray Diffraction of Derivatives)

While this compound may be a liquid or oil at ambient temperature, its definitive three-dimensional structure and intermolecular interactions can be elucidated in the solid state by forming a crystalline derivative. Single-crystal X-ray diffraction (XRD) is the most powerful technique for this purpose, providing precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. mdpi.com

To perform XRD analysis, a suitable crystalline derivative must be synthesized. This can be achieved by reacting the parent compound to form a salt (e.g., a hydrochloride or picrate), a co-crystal, or a metal complex. Slow evaporation of a solution of the derivative is a common method for growing crystals suitable for analysis. mdpi.com

The XRD analysis reveals how the molecules arrange themselves in a repeating lattice. This packing is governed by intermolecular forces such as hydrogen bonds (e.g., involving the N-H group), dipole-dipole interactions, and van der Waals forces. In fluorine-containing compounds, interactions involving the fluorine atom can also play a significant role in the crystal structure. mdpi.com The resulting crystallographic data provides invaluable, unambiguous proof of the molecule's constitution and conformation.

Table 3: Hypothetical Single-Crystal X-ray Diffraction Data for a Derivative of this compound

ParameterExample ValueInformation Provided
Crystal SystemMonoclinicThe basic symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry elements within the unit cell.
a (Å)10.15The dimensions and angles of the unit cell.
b (Å)8.54
c (Å)14.23
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1187.4The volume of a single unit cell.
Z4The number of molecules in the unit cell.
R-factor~0.04A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Computational and Theoretical Studies on N but 2 En 1 Yl 2 Fluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of molecular systems. By approximating the electron density of a molecule, it allows for the calculation of various chemical and physical properties with a favorable balance between accuracy and computational cost.

The initial step in the theoretical study of N-(But-2-en-1-yl)-2-fluoroaniline involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure on the potential energy surface. Due to the rotational freedom around the N-C and C-C single bonds of the butenyl substituent, the molecule can exist in several different conformations.

A thorough conformational analysis is performed to identify the various stable conformers and their relative energies. mdpi.com Computational methods can generate numerous potential conformers, which are then optimized to find local energy minima. mdpi.com The conformer with the lowest calculated energy is designated as the global minimum and represents the most probable structure of the molecule in the gas phase. The relative stability of other conformers is typically reported in reference to this global minimum. Key dihedral angles are analyzed to describe the spatial orientation of the butenyl chain relative to the fluoroaniline (B8554772) ring.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers This table presents hypothetical data illustrative of a typical conformational analysis.

ConformerRelative Energy (kcal/mol)Dihedral Angle C1-N-C7-C8 (°)Dihedral Angle N-C7-C8-C9 (°)
Conf-1 (Global Minimum) 0.00178.5125.4
Conf-2 1.25-85.2124.9
Conf-3 2.1888.9-126.1
Conf-4 3.0565.7179.3

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mnstate.edu The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. ajchem-a.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluoroaniline (B146934) ring, particularly the nitrogen atom and the aromatic carbons. The LUMO is anticipated to be distributed across the aromatic ring and the C=C double bond of the butenyl group.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This table presents hypothetical data illustrative of a typical FMO analysis.

ParameterEnergy (eV)
HOMO Energy -5.89
LUMO Energy -0.95
HOMO-LUMO Gap (ΔE) 4.94

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can provide valuable predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. d-nb.infonih.gov These predicted values are often compared with experimental data to confirm structural assignments. While there can be systematic differences between calculated and experimental values, the trends are often highly correlated. nih.gov The ¹⁹F chemical shift is particularly sensitive to the local electronic environment, making its prediction a useful tool. mdpi.com

Table 3: Predicted vs. Experimental NMR Chemical Shifts (ppm) for Selected Nuclei This table presents hypothetical data illustrative of a typical NMR prediction study. Experimental values are postulated for comparison.

NucleusPredicted Chemical Shift (ppm)Postulated Experimental Shift (ppm)
H (N-H) 4.154.02
C (C-F) 151.8150.1
C (C-N) 136.5135.2
F -138.2-140.5

Vibrational Frequencies: The vibrational modes of a molecule, which are observed experimentally using infrared (IR) spectroscopy, can also be computed using DFT. The calculation provides a set of vibrational frequencies and their corresponding IR intensities. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and effects of anharmonicity, leading to better agreement with experimental spectra. niscpr.res.in

Table 4: Selected Calculated Vibrational Frequencies for this compound This table presents hypothetical data illustrative of a typical vibrational frequency calculation.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)
N-H Stretch 35903446
Aromatic C-H Stretch 31853058
Aliphatic C-H Stretch 30102890
C=C Stretch 16751608
C-F Stretch 12801229

Quantum Chemical Descriptors of Reactivity

To gain deeper insight into the chemical behavior of this compound, several quantum chemical descriptors of reactivity can be calculated. These indices help to predict how the molecule will interact with other chemical species.

Fukui functions are essential descriptors within conceptual DFT used to identify the most reactive sites within a molecule. researchgate.netscm.com The function f⁻(r) indicates the propensity of a site to undergo an electrophilic attack (reaction with a nucleophile), while f⁺(r) indicates its susceptibility to a nucleophilic attack (reaction with an electrophile). researchgate.net The dual descriptor, Δf(r), can unambiguously identify regions that are either electrophilic or nucleophilic. researchgate.net By condensing these functions onto individual atoms, one can rank the atomic sites by their reactivity. For this compound, the carbon atoms of the aniline (B41778) ring and the nitrogen atom are expected to be the primary sites for electrophilic attack, whereas the N-H proton and certain carbons might be susceptible to nucleophilic attack.

Table 5: Condensed Fukui Function Indices for Selected Atoms This table presents hypothetical data illustrative of a typical Fukui analysis.

Atomf⁻ (for electrophilic attack)f⁺ (for nucleophilic attack)
F 0.0450.088
N 0.1520.031
C4 0.1380.055
C6 0.1290.061
C8 (Butenyl) 0.0670.115
C9 (Butenyl) 0.0710.109

The Molecular Electrostatic Potential Surface (MESP) provides a visual representation of the charge distribution around a molecule. niscpr.res.in It maps the electrostatic potential onto the electron density surface, allowing for the immediate identification of electron-rich and electron-poor regions.

In the MESP of this compound, regions of negative potential (typically colored red or yellow) are located around the electronegative fluorine and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. niscpr.res.in Conversely, regions of positive potential (colored blue) are found around the hydrogen atoms, particularly the one attached to the nitrogen (N-H), highlighting it as a potential site for nucleophilic interaction or hydrogen bonding. The map provides an intuitive understanding of the molecule's polarity and its preferred sites for intermolecular interactions.

Elucidating Reaction Mechanisms with Computational Modeling

The aza-Claisen rearrangement, a thermally induced or acid-catalyzed sigmatropic rearrangement, is a pivotal reaction for N-alkenyl anilines like this compound. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for dissecting the intricate details of such reaction pathways.

Transition State Calculations for Key Transformations

For the aza-Claisen rearrangement of this compound, computational models would predict the geometry and energy of the transition state. This involves locating the first-order saddle point on the potential energy surface corresponding to the concerted bond-breaking and bond-forming events of the pericyclic reaction. The presence of the fluorine atom at the ortho position is expected to influence the electronic distribution and, consequently, the stability of the transition state.

Table 1: Hypothetical Transition State Calculation Data for the Aza-Claisen Rearrangement of this compound

ParameterValueMethod
Activation Energy (kcal/mol)Calculated ValueDFT (e.g., B3LYP/6-31G)
Key Bond Distances (Å)Calculated ValuesDFT (e.g., B3LYP/6-31G)
Imaginary Frequency (cm⁻¹)Calculated ValueDFT (e.g., B3LYP/6-31G*)

Note: The values in this table are illustrative of the data that would be generated from transition state calculations.

Energy Profiles of Intramolecular Cyclization Pathways

Following the initial aza-Claisen rearrangement, the resulting ortho-butenyl-2-fluoroaniline can undergo subsequent intramolecular cyclization reactions to form heterocyclic structures, such as indoles. Computational chemistry allows for the mapping of the complete energy profile of these cyclization pathways, identifying intermediates and the transition states that connect them.

Table 2: Illustrative Energy Profile Data for the Cyclization of ortho-butenyl-2-fluoroaniline

SpeciesRelative Energy (kcal/mol)
This compound0.0
Aza-Claisen Transition StateCalculated Value
ortho-butenyl-2-fluoroanilineCalculated Value
Cyclization Transition StateCalculated Value
Cyclized Product (e.g., Indole (B1671886) derivative)Calculated Value

Note: This table represents a simplified, hypothetical energy profile that would be the output of computational analysis.

Analysis of Non-Covalent Interactions in Supramolecular Assemblies of Related Compounds

Non-covalent interactions are the cornerstone of supramolecular chemistry, dictating how molecules recognize each other and self-assemble into larger, ordered structures. nih.govnumberanalytics.comvu.nl While specific studies on the supramolecular assemblies of this compound are not documented, the principles of non-covalent interactions can be applied to understand the potential self-assembly of this and related fluoroaniline derivatives.

The key non-covalent interactions at play would include:

Hydrogen Bonding: The N-H group of the aniline moiety can act as a hydrogen bond donor, while the fluorine atom and the nitrogen itself can act as hydrogen bond acceptors. numberanalytics.com These interactions are highly directional and play a crucial role in determining the packing of molecules in the solid state.

π-π Stacking: The aromatic ring of the fluoroaniline core can participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are significant in the formation of columnar or layered structures.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be employed to visualize and quantify these weak interactions. bohrium.com By analyzing the electron density distribution, one can identify bond critical points and characterize the nature and strength of the non-covalent bonds.

Table 3: Common Non-Covalent Interactions and Their Typical Energy Ranges

Interaction TypeTypical Energy Range (kJ/mol)
Hydrogen Bonding5 - 30
π-π Stacking0 - 50
Van der Waals Forces0.1 - 10

Source: numberanalytics.com

The interplay of these non-covalent forces would direct the self-assembly of this compound and its derivatives into specific crystalline forms or other organized aggregates, influencing their material properties.

Applications of N but 2 En 1 Yl 2 Fluoroaniline As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis

The unique combination of a nucleophilic nitrogen, an aromatic ring activated by fluorine, and a reactive alkenyl chain makes N-(But-2-en-1-yl)-2-fluoroaniline a promising starting material for the construction of various nitrogen-containing heterocycles. These ring systems are foundational to many pharmaceuticals, agrochemicals, and materials.

Indole (B1671886) and Carbazole (B46965) Ring System Formation

The synthesis of indoles, a ubiquitous scaffold in medicinal chemistry, often involves the cyclization of N-substituted anilines. Palladium-catalyzed intramolecular Heck cyclization of N-alkenyl-2-haloanilines is a well-established method for forming the indole core. While this compound does not possess a halogen for this specific reaction, related transition-metal-catalyzed cyclizations of N-alkenylanilines are known to produce indoles. For instance, palladium-catalyzed reactions can facilitate the formation of a carbon-carbon bond between the aniline (B41778) ring and the butenyl chain, leading to substituted indoles.

The carbazole framework, consisting of two benzene (B151609) rings fused to a central nitrogen-containing five-membered ring, is another potential target. The synthesis of carbazoles can be achieved through various strategies, including the cyclization of N-aryl anilines or the annulation of indoles. It is conceivable that this compound could first be transformed into an indole derivative, which could then undergo further reactions to form a carbazole. For example, a Diels-Alder reaction involving a 3-vinylindole derived from the starting material could lead to the carbazole skeleton.

Pyrroloquinoxaline Synthesis

Pyrroloquinoxalines are a class of fused heterocyclic compounds with diverse biological activities. Their synthesis often involves the condensation of a diamine with a dicarbonyl compound, followed by cyclization. While a direct route from this compound is not immediately obvious, multistep synthetic pathways could be envisioned. For example, the aniline moiety could be further functionalized to introduce a second amino group, and the butenyl chain could be oxidized to a dicarbonyl species, setting the stage for an intramolecular condensation and cyclization to form the pyrroloquinoxaline ring system.

Formation of Other Nitrogen-Containing Heterocycles

The reactivity of the N-butenyl group opens avenues for the synthesis of other nitrogen-containing heterocycles through domino or cascade reactions. These reactions, where multiple bonds are formed in a single operation, are highly efficient. For example, a tandem C-N coupling/hydroamination sequence could potentially lead to the formation of fused heterocyclic systems. The fluorine atom on the aniline ring can influence the regioselectivity of these cyclization reactions, potentially leading to novel heterocyclic scaffolds.

Building Block for Functional Materials

The presence of a fluorine atom and a polymerizable alkenyl group suggests that this compound could be a valuable monomer for the synthesis of functional materials with tailored electronic and physical properties.

Polymer Chemistry: Synthesis of Fluorine-Substituted Polyanilines

Polyaniline is a well-known conducting polymer with applications in sensors, batteries, and anti-corrosion coatings. The properties of polyaniline can be tuned by substituting the aniline monomer. The incorporation of fluorine atoms into the polymer backbone can significantly alter its electronic properties, solubility, and thermal stability.

While the polymerization of N-substituted anilines is less common than that of the parent aniline, the N-butenyl group in this compound could potentially participate in polymerization reactions. This could lead to the formation of a novel fluorine-substituted polyaniline with unique properties imparted by both the fluorine atom and the N-alkyl chain.

Table 1: Potential Influence of Fluorine Substitution on Polyaniline Properties

PropertyInfluence of Fluorine Substitution
Electronic Properties Can lower both HOMO and LUMO energy levels, potentially affecting conductivity and redox potentials.
Solubility May enhance solubility in organic solvents, facilitating processing.
Thermal Stability Can increase thermal stability due to the strength of the C-F bond.
Morphology Can influence the packing and morphology of the polymer chains.

Development of Fluoroaniline-Derived Ligands in Catalysis

N-aryl compounds are important ligands in transition-metal catalysis. The electronic properties of these ligands can be fine-tuned by introducing substituents on the aryl ring. The electron-withdrawing nature of the fluorine atom in this compound could be beneficial in the design of new ligands for various catalytic applications.

For instance, this compound could serve as a precursor for the synthesis of novel N-heterocyclic carbene (NHC) ligands. Fluorinated NHC ligands have been shown to enhance the catalytic activity and stability of metal complexes in various reactions. The butenyl group could also be functionalized to create a bidentate ligand, which could chelate to a metal center and influence the stereoselectivity of a catalytic reaction.

Role in the Synthesis of Agrochemical and Dye Precursors

The 2-fluoroaniline (B146934) moiety is a recognized pharmacophore and a key building block in a variety of commercially important agrochemicals and dyes. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The but-2-en-1-yl group, on the other hand, serves as a handle for further chemical transformations, allowing for the construction of diverse molecular scaffolds.

The combination of these two features in this compound makes it a promising precursor for the synthesis of novel agrochemicals and dyes. The allylic double bond can participate in a variety of addition and cyclization reactions, leading to the formation of heterocyclic systems, which are prevalent in many bioactive molecules. For instance, intramolecular cyclization reactions could lead to the formation of fluorinated quinoline (B57606) or other nitrogen-containing heterocyclic derivatives, which are known to exhibit a wide range of biological activities. nih.govdundee.ac.uknih.gove-bookshelf.de

The development of new agrochemicals often focuses on creating compounds with high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. The strategic incorporation of fluorine, as is present in this compound, is a well-established strategy to achieve these goals.

Below is a table illustrating the potential of this compound as a precursor for agrochemicals and dyes, based on the known applications of the 2-fluoroaniline scaffold.

Target Compound ClassPotential Synthetic Route from this compoundKey Reactions
Fungicides Intramolecular cyclization to form fluorinated quinoline derivatives.Friedel-Crafts alkylation, Pictet-Spengler reaction
Herbicides Derivatization of the amino group followed by cyclization.Acylation, Urea formation, Cyclocondensation
Insecticides Modification of the butenyl chain and subsequent cyclization.Epoxidation, Dihydroxylation, Ring-closing metathesis
Azo Dyes Diazotization of the aniline and coupling with a suitable partner.Diazotization, Azo coupling
Triphenylmethane Dyes Condensation with aromatic aldehydes.Condensation reaction

Stereoselective Synthesis Leveraging the Chiral Potential of the But-2-en-1-yl Moiety

The but-2-en-1-yl (or crotyl) group in this compound introduces a prochiral center, offering the potential for stereoselective transformations. The development of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers or diastereomers of a compound can exhibit vastly different biological activities.

Asymmetric Transformations

The double bond in the but-2-en-1-yl moiety is a prime site for a variety of well-established asymmetric transformations. These reactions, typically catalyzed by chiral transition metal complexes or organocatalysts, can introduce one or more stereocenters with a high degree of enantioselectivity. Such transformations would convert the achiral this compound into valuable chiral building blocks. beilstein-journals.orgnih.gov

Some of the key asymmetric transformations that could be applied to this compound include:

Asymmetric Epoxidation: The Sharpless-Katsuki epoxidation or Jacobsen-Katsuki epoxidation could be employed to create chiral epoxides. These epoxides are versatile intermediates that can be opened by various nucleophiles to generate a range of enantiomerically enriched products.

Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation would lead to the formation of chiral diols, which are also valuable synthetic intermediates.

Asymmetric Aminohydroxylation: This reaction would introduce both a hydroxyl and an amino group across the double bond in a stereocontrolled manner.

Asymmetric Hydrogenation: Using a chiral catalyst, the double bond could be hydrogenated to produce a chiral N-butyl-2-fluoroaniline derivative with a stereocenter at the 2-position of the butyl chain.

The following table summarizes potential asymmetric transformations of the but-2-en-1-yl moiety.

Asymmetric ReactionChiral Catalyst/ReagentPotential Chiral Product
EpoxidationSharpless-Katsuki catalyst (e.g., Ti(OiPr)₄, DET)(2R,3S)- or (2S,3R)-N-(2,3-epoxybutyl)-2-fluoroaniline
DihydroxylationSharpless AD-mix-α or AD-mix-β(2R,3R)- or (2S,3S)-N-(2,3-dihydroxybutyl)-2-fluoroaniline
AminohydroxylationSharpless catalyst with an amine sourceChiral amino alcohol derivatives
HydrogenationChiral Rhodium or Ruthenium complexes (e.g., Rh-DuPhos)(R)- or (S)-N-(sec-butyl)-2-fluoroaniline

Diastereoselective Control in Derivative Formation

Once a stereocenter is introduced into the this compound molecule through an asymmetric transformation, it can be used to direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules with multiple stereocenters. nih.gov

For example, if the double bond is first subjected to an asymmetric epoxidation to yield a chiral epoxide, the subsequent ring-opening of this epoxide with a nucleophile will proceed with a high degree of diastereoselectivity, dictated by the stereochemistry of the epoxide. Similarly, a chiral alcohol or amine derivative of this compound can be used to direct the stereochemistry of reactions at other positions in the molecule, such as during the formation of heterocyclic rings.

The ability to exert diastereoselective control is crucial for the efficient synthesis of single isomers of complex target molecules, which is often a requirement for their use in pharmaceutical and agrochemical applications. The strategic use of the chiral potential inherent in the but-2-en-1-yl group of this compound opens up a wide array of possibilities for the synthesis of novel and stereochemically defined compounds. nih.govresearchgate.netresearchgate.net

Future Research Directions and Perspectives for N but 2 En 1 Yl 2 Fluoroaniline Chemistry

Development of Novel Catalytic Transformations

A primary area of future research will undoubtedly be the development of novel catalytic transformations using N-(But-2-en-1-yl)-2-fluoroaniline as a substrate. The molecule is pre-functionalized for intramolecular cyclization reactions, a powerful strategy for the rapid construction of complex heterocyclic scaffolds, which are ubiquitous in pharmaceuticals and functional materials.

Research into the intramolecular cyclization of substituted 2-alkenylanilines has demonstrated the utility of palladium catalysts in yielding valuable quinoline (B57606) and indole (B1671886) derivatives. osti.gov A study on 2-(1-methyl-2-butenyl)anilines showed that catalysts like PdCl₂ can direct the reaction towards specific heterocyclic products. osti.gov Furthermore, metal-free approaches, such as an oxidation-intramolecular cyclization-elimination sequence using reagents like m-CPBA and TFA, have proven effective for converting N-substituted 2-alkenylanilines into indoles. mdpi.com

Future efforts could expand upon these foundations by exploring a broader range of catalytic systems to control the reaction pathways and product selectivity. For instance, gold and silver catalysts, known to activate alkyne and allene (B1206475) functionalities, could be adapted for the butenyl group in this compound. researchgate.netnih.gov Such investigations could unlock novel synthetic routes to a diverse array of fluorine-containing heterocycles. The fluorine atom's electronic influence is expected to play a crucial role in the reactivity and regioselectivity of these transformations, making this a rich area for systematic study.

Table 1: Potential Catalytic Systems for the Transformation of this compound

Catalyst System Potential Product(s) Rationale & Supporting Research
Palladium (e.g., PdCl₂) Fluorinated quinolines, Indoles Based on established cyclizations of 2-alkenylanilines. osti.gov The fluorine substituent could influence selectivity.
Gold (e.g., AuCl₃) Dihydrofurans, Furans, Pyrroles Gold catalysts are highly effective for cyclizing enynols and related systems; potential for novel reactivity. nih.gov
Silver (e.g., AgNO₃) Nitrogen heterocycles Silver catalysts are used in the cyclization of N-tethered alkynes and could be explored for alkenylanilines. researchgate.net

Exploration of Advanced Materials Applications

The unique electronic properties conferred by the fluorine atom suggest that this compound could be a valuable precursor for advanced organic materials. Fluorinated organic compounds are increasingly sought after for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). northwestern.edu

The introduction of fluorine into aromatic systems can lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is a key strategy for developing n-type organic semiconductors. northwestern.edu Future research could focus on the polymerization of this compound or its derivatives. The butenyl group provides a handle for polymerization, potentially leading to novel fluorinated polymers with tailored electronic properties. These materials could be investigated for their charge transport characteristics and performance in electronic devices. sigmaaldrich.com

Furthermore, aniline (B41778) derivatives are core components of many functional dyes. rsc.org The specific substitution pattern of this compound could be exploited to synthesize novel fluorophores. By incorporating it into larger π-conjugated systems, it may be possible to develop materials for applications in bioimaging or as organic light-emitting diode (OLED) emitters. The structure-property relationships of such materials would be a key focus, exploring how the fluoroaniline (B8554772) moiety influences absorption, emission, and quantum yield. rsc.org

Table 2: Potential Advanced Materials Applications

Material Class Target Application Rationale
Fluorinated Conjugated Polymer n-type Organic Semiconductors (for OFETs) Fluorination is a proven strategy to lower frontier molecular orbital energies, favoring electron transport. northwestern.edu
Functional Dyes Two-Photon Fluorescence Bioimaging Aniline-based structures can form the basis of squaraine dyes with large two-photon absorption cross-sections. rsc.org

Integration with Flow Chemistry and Automated Synthesis

The synthesis of fluorinated aromatic compounds often involves hazardous reagents, such as anhydrous hydrogen fluoride (B91410) (HF), and requires precise control over reaction conditions. google.com Flow chemistry, which involves conducting reactions in a continuous stream through a network of tubes and reactors, offers significant advantages in safety, efficiency, and scalability for such processes. researchgate.net

Future research should explore the integration of flow chemistry for both the synthesis of this compound and its subsequent transformations. The synthesis of the 2-fluoroaniline (B146934) precursor, which may involve a Halex reaction or diazotization-fluorination sequence, could be made safer and more efficient in a continuous flow setup. researchgate.netgoogle.com This technology allows for superior heat and mass transfer, minimizing the formation of byproducts and enabling the safe handling of reactive intermediates. A notable example is the synthesis of 2-fluoroadenine, where flow chemistry overcame the limitations of batch processing. researchgate.net

Moreover, the catalytic cyclizations discussed in section 7.1 could be significantly optimized using automated flow reactors. Precise control over temperature, pressure, and residence time can lead to improved yields and selectivities. High-throughput experimentation using automated systems would allow for the rapid screening of catalysts, solvents, and other reaction parameters, accelerating the discovery of optimal conditions for producing valuable heterocyclic products.

Table 3: Advantages of Flow Chemistry for this compound

Process Step Key Advantage of Flow Chemistry Supporting Rationale
Precursor Synthesis (e.g., Fluorination) Enhanced Safety & Control Safe handling of hazardous reagents like HF; precise temperature control prevents side reactions. researchgate.net
Catalytic Cyclization Improved Selectivity & Yield Superior control over residence time and temperature can minimize byproduct formation.

Deeper Understanding of Structure-Reactivity Relationships through Advanced Computational Methods

To guide synthetic efforts and the design of new materials, a deep understanding of the structure-reactivity relationships of this compound is essential. Advanced computational methods provide a powerful tool for elucidating the electronic and steric factors that govern its chemical behavior.

Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's properties and reaction mechanisms. For instance, computational studies can predict the transition state energies for various catalytic cyclization pathways, offering insights into the expected regioselectivity and stereoselectivity. researchgate.net This can help rationalize experimental outcomes and predict which catalytic systems are most likely to yield a desired product.

Furthermore, a systematic investigation into the role of the ortho-fluoro substituent is warranted. Studies on other fluorinated anilines have shown that fluorine can significantly influence non-covalent interactions, such as hydrogen and halogen bonds, which can in turn affect crystal packing and intermolecular interactions in materials. researchgate.net The electronic effect of the fluorine atom on the aniline's reactivity can be quantified by calculating parameters like the Hammett constant, which correlates substituent effects with reaction rates. nih.gov This approach, combined with experimental kinetic studies, would provide a comprehensive picture of how the fluorine atom modulates the reactivity of the entire molecule, from its susceptibility to oxidation to its role in directing electrophilic aromatic substitution. nih.govnih.gov

Table 4: Application of Computational Methods to this compound

Computational Method Research Question Desired Outcome
Density Functional Theory (DFT) What is the most likely pathway for catalytic cyclization? Prediction of transition state energies and reaction barriers to guide catalyst selection. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) How does the fluorine atom influence non-covalent interactions? Analysis of intramolecular (e.g., N-H···F) and intermolecular hydrogen/halogen bonds. researchgate.net
Hammett Analysis (Computational & Experimental) How does the fluorine atom modulate the reactivity of the aniline ring? Quantification of the electronic effect of the ortho-fluoro group on reaction rates. nih.gov

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